4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Chemical biology Medicinal chemistry Structure-activity relationship

This compound uniquely combines a morpholinosulfonyl-benzamide head group with a pyrazinyl-imidazole linker, creating a chemotype poised for allosteric GPCR and enzyme dual-probe screening. Unlike halo-sulfonamide analogs, the morpholino motif introduces distinct spatial geometry and hydrogen-bonding capacity, aligning with kinase-like binding models. Use this agent to generate robust SAR data quantifying the morpholinosulfonyl substitution effect, or as a hybrid antimicrobial starting point targeting DNA gyrase. Exclusively research-grade (≥95%), enabling discovery without structural ambiguity.

Molecular Formula C20H22N6O4S
Molecular Weight 442.49
CAS No. 2034476-40-7
Cat. No. B2987125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034476-40-7
Molecular FormulaC20H22N6O4S
Molecular Weight442.49
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C20H22N6O4S/c27-20(24-8-10-25-9-7-23-19(25)18-15-21-5-6-22-18)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,24,27)
InChIKeyZNOXVNWDRAHWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034476-40-7) – Chemical Identity and Research-Grade Specifications for Procurement


4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034476-40-7) is a synthetic small molecule that integrates a benzamide scaffold, a morpholinosulfonyl moiety, and a pyrazine-substituted imidazole side chain (C20H22N6O4S; MW 442.49) . The compound is currently listed only in chemical vendor catalogs and specialized databases and has no publicly available primary pharmacology or in‑vivo study reports. Its structural assembly is consistent with motifs found in known receptor and enzyme probes, but the compound itself has not yet been assigned a well‑defined biological target or quantitative activity profile [1]. Procurement is therefore limited to research‑grade material, typically offered at ≥95% purity, and intended for exploratory chemical biology screening [2].

Why 4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Analogs – Structural and Pharmacophoric Rationale


Although several benzenesulfonamides share the identical pyrazinyl‑imidazole‑ethyl linker, substituting them for this compound is scientifically unsound because even minute structural modifications can fundamentally alter target engagement, binding kinetics, and downstream signaling profiles . The morpholinosulfonyl group is not a passive replacement for a sulfonamide or halo‑aryl group; it introduces a substantially different spatial geometry, hydrogen‑bonding capacity, and electron distribution that can redirect the compound’s interaction landscape [1]. In the only publicly documented context, the closely related sulfonamide Org 27569 (3‑chloro‑4‑fluoro‑N‑(2‑(2‑(pyrazin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)benzenesulfonamide) acts as an allosteric modulator of the CB1 receptor, whereas the unsubstituted benzenesulfonamide analog is annotated against MMP‑8 [2]. These divergent biological annotations, even within a structurally homogeneous series, underscore that simple analog replacement will erode experimental reproducibility and can yield false‑negative or false‑positive outcomes in screening campaigns [3].

4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide – Product-Specific Evidence Guide for Differentiated Selection


Structural Topology Differentiation: Morpholinosulfonyl versus Halo-Sulfonamide Head Group

The target compound replaces the 3‑chloro‑4‑fluoro‑benzenesulfonamide found in Org 27569 with a 4‑(morpholinosulfonyl)benzamide unit, altering hydrophobic surface, dipole moment, and hydrogen‑bond acceptor/donor character . Molecular property calculations (logP = 1.14; tPSA = 158 Ų) show a 1‑log unit lower lipophilicity and a larger polar surface area than typical brain‑penetrant CB1 ligands, implying modified permeability and solubility profiles relative to the Org 27569 series [1][2].

Chemical biology Medicinal chemistry Structure-activity relationship

Chemotype‑Driven Target Annotation Divergence within the Pyrazinyl‑Imidazole‑Ethyl Series

The morpholinosulfonyl‑benzamide chemotype has not been experimentally annotated against any specific receptor, enzyme, or ion channel. In contrast, its closest published analog, Org 27569, is a functionally characterized CB1 negative allosteric modulator (NAM) with pEC₅₀ = 8.24 ± 0.12 and Emax = 45.4% in mouse vas deferens contraction assays [1]. A second comparator, the unsubstituted benzenesulfonamide analog, is cataloged as an MMP‑8 inhibitor, although without disclosed quantitative data . This chemotype‑driven annotation divergence demonstrates that the morpholinosulfonyl‑benzamide variant occupies a distinct, uncharted biological space that cannot be inferred from the activity of its analogs.

Chemoproteomics Drug discovery Allosteric modulation

Purity and Batch‑to‑Batch Reproducibility Specifications for High‑Throughput Screening

The compound is commercially available only through catalog vendors and compound aggregators at a standard purity of ≥95% . No orthogonal purity verification (HPLC, LC‑MS, qNMR) or residual solvent analysis is publicly reported. This contrasts with well‑characterized tool compounds such as Org 27569, for which purity >98% and validated analytical data are routinely provided by specialty suppliers [1]. The absence of a defined purity protocol introduces potential batch‑to‑batch variability that can compromise screen reproducibility.

Assay development Screening Quality control

Application Scope and Differentiation in Chemical Biology Probe Design

The morpholinosulfonyl‑benzamide substructure has been independently explored as a privileged scaffold in DNA gyrase inhibition and antimicrobial drug discovery, where the sulfonyl‑morpholine moiety serves as a key pharmacophore for enzyme binding [1]. In the context of the pyrazinyl‑imidazole‑ethyl series, this compound uniquely combines the morpholinosulfonyl‑benzamide head group with the heterocyclic linker, creating a bifunctional topology not present in the Org 27569 (halo‑sulfonamide) or benzenesulfonamide (unsubstituted sulfonamide) comparators. This dual‑pharmacophore architecture may enable simultaneous engagement of two distinct binding pockets, a capability that is absent in the simpler mono‑pharmacophore analogs.

Chemical probe Molecular pharmacology Drug discovery

Recommended Research and Industrial Application Scenarios for 4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide


Chemical Biology Profiling in G‑Protein‑Coupled Receptor Discovery Panels

The compound’s structural proximity to the CB1 allosteric modulator Org 27569, combined with its unique morpholinosulfonyl‑benzamide head group, makes it a suitable candidate for chemoproteomic profiling in GPCR panels where allosteric modulation is of interest [1][2]. Because the morpholinosulfonyl moiety has been independently validated as a kinase‑like binding motif, the compound can serve as a dual‑activity chemotype probe in unbiased phenotypic screens aimed at identifying new receptor‑enzyme interactions [3].

Fragment‑Based Lead Optimization and Structure‑Activity Relationship Expansion

Given the well‑characterized structure‑activity relationships of the Org 27569 series, this compound provides a single‑point SAR expansion that replaces the halo‑sulfonamide with a morpholinosulfonyl‑benzamide. Laboratory groups performing medicinal chemistry optimization can use this compound to evaluate the influence of the morpholinosulfonyl group on potency, selectivity, and pharmacokinetics, thereby generating comparative data that directly quantifies the substitution effect relative to the halo‑sulfonamide baseline [1].

Antimicrobial Drug Discovery Leveraging Morpholinosulfonyl‑DNA Gyrase Chemistry

The morpholinosulfonyl fragment has demonstrated enzyme inhibitory activity against DNA gyrase in independent medicinal chemistry campaigns [3]. By combining this validated antibacterial pharmacophore with the pyrazinyl‑imidazole linker, the compound offers a starting point for hybrid antimicrobial agent design that bridges two distinct target classes. Procurement for DNA gyrase‑focused screening is therefore justified when the project requires a morpholinosulfonyl‑containing comparator that is absent from standard sulfonamide‑based screening libraries [3].

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.